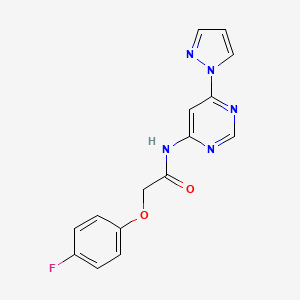
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H12FN5O2 and its molecular weight is 313.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H16FN5O, with a molecular weight of approximately 343.34 g/mol. The compound features a pyrazole ring, a pyrimidine moiety, and a fluorophenoxy group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Pyrimidine and Acetamide Integration : The pyrazole is then functionalized to introduce the pyrimidine and acetamide groups, often involving cyclization reactions.
- Fluorophenoxy Introduction : The final step usually incorporates the 4-fluorophenoxy group via nucleophilic substitution or coupling reactions.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 8.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry and caspase activation assays.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyrazole and Pyrimidine Moieties : These rings are essential for interaction with biological targets, particularly in cancer cells.
- Fluorophenoxy Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
Case Studies
In a recent study published in Frontiers in Pharmacology, researchers investigated the effects of this compound on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an antitumor agent .
Another study focused on its antimicrobial efficacy compared to standard antibiotics, revealing that it could serve as an alternative treatment option for resistant bacterial strains .
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c16-11-2-4-12(5-3-11)23-9-15(22)20-13-8-14(18-10-17-13)21-7-1-6-19-21/h1-8,10H,9H2,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSKTSNFDZYAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














